1,4,8-Trifluorotriphenylene
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Overview
Description
1,4,8-Trifluorotriphenylene is a fluorinated aromatic hydrocarbon that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is characterized by the presence of three fluorine atoms attached to the triphenylene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced into the aromatic ring using suitable fluorinating agents . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like iron(III) chloride .
Industrial Production Methods
Industrial production of 1,4,8-Trifluorotriphenylene may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,4,8-Trifluorotriphenylene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as potassium tert-butoxide and solvents like toluene are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can lead to the formation of quinones .
Scientific Research Applications
1,4,8-Trifluorotriphenylene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4,8-Trifluorotriphenylene involves its interaction with other molecules through non-covalent arene–fluoroarene interactions. These interactions are driven by the strong electronegativity of the fluorine atoms, which modify the dipole moment of the aromatic rings. This leads to the formation of supramolecular assemblies and the induction of mesophases .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,4,8-Trifluorotriphenylene is unique due to its specific substitution pattern, which imparts distinct electronic properties and enhances its ability to form stable columnar mesophases. This makes it particularly valuable in the design of advanced materials for electronic applications .
Properties
CAS No. |
90670-34-1 |
---|---|
Molecular Formula |
C18H9F3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1,4,8-trifluorotriphenylene |
InChI |
InChI=1S/C18H9F3/c19-13-7-3-6-12-16(13)10-4-1-2-5-11(10)17-14(20)8-9-15(21)18(12)17/h1-9H |
InChI Key |
VEPLGIAUEIWRSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3F)C4=C(C=CC(=C24)F)F |
Origin of Product |
United States |
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